[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine
Overview
Description
“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C13H19Cl2N . It is also known by other synonyms such as N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorophenyl group attached to a methylpentan-2-yl group via a methylamine linkage . The InChI string for this compound is InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 , which provides a standard way to encode the compound’s structure.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.20 g/mol . It has a computed XLogP3 value of 4.9, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.0894550 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
Curtis Reactions with Zn Complexes
Research by Patricio-Rangel et al. (2019) explored the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, showcasing the potential of this compound in creating complex molecular structures, which could have implications in material science or molecular engineering (Patricio-Rangel et al., 2019).
Spectroscopic Studies of Selected Cathinones
Nycz et al. (2016) focused on the identification and derivatization of selected cathinones, including compounds structurally related to (2,4-Dichlorophenyl)methylamine. Their work underlines the importance of this compound in forensic science for substance identification (Nycz et al., 2016).
Thin-Layer Chromatography Studies
Ilert and Hartmann (1972) utilized thin-layer chromatography for the analysis of 2,4-dinitrophenyl derivatives of amines. This suggests the use of (2,4-Dichlorophenyl)methylamine in chromatographic techniques, which are crucial in analytical chemistry (Ilert & Hartmann, 1972).
Rhodium-Catalyzed Asymmetric Hydrogenations
Balogh et al. (2013) studied the application of certain amine compounds in rhodium-catalyzed asymmetric hydrogenations. This showcases the role of such compounds in facilitating specific types of chemical reactions, particularly in synthetic chemistry (Balogh et al., 2013).
Novel Hydrochloride Salts of Cathinones
A study by Jäger et al. (2002) involved the investigation of reactions with certain amine compounds. This points to the significance of (2,4-Dichlorophenyl)methylamine in the development of novel compounds with potential applications in various fields like pharmacology or materials science (Jäger et al., 2002).
Src Kinase Inhibitor Discovery
Noronha et al. (2007) explored the discovery of a potent, orally active Src kinase inhibitor. Although not directly involving (2,4-Dichlorophenyl)methylamine, it underscores the broader context of research in kinase inhibitors, where structurally similar compounds may play a role (Noronha et al., 2007).
Extraction and Separation of Iron(III)
Research by Gawali and Shinde (1974) on the selective extraction and separation of iron(III) using 4-methylpentan-2-ol highlights the potential application of related compounds in extraction and separation techniques, which are essential in analytical and environmental chemistry (Gawali & Shinde, 1974).
These studies collectively provide a glimpse into the diverse applications of (2,4-Dichlorophenyl)methylamine in various scientific fields, ranging from material science to analytical chemistry.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJGWVJGGSCEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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